N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the pyridazinyl and tetrahydronaphthalene moieties, followed by their coupling. Common reagents used in these reactions include piperidine, pyridazine derivatives, and sulfonamide precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide include other sulfonamide derivatives and compounds with pyridazinyl or tetrahydronaphthalene moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H28N4O2S |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C25H28N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h8-15,18,28H,1-7,16-17H2 |
InChI Key |
MUQMJTILDVOZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
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